

Application Notes and Protocols for Aziridination using Dimethylsulfoxonium Methylide

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Compound of Interest

Compound Name: *Dimethylsulfoxonium methylide*

CAS No.: 5367-24-8

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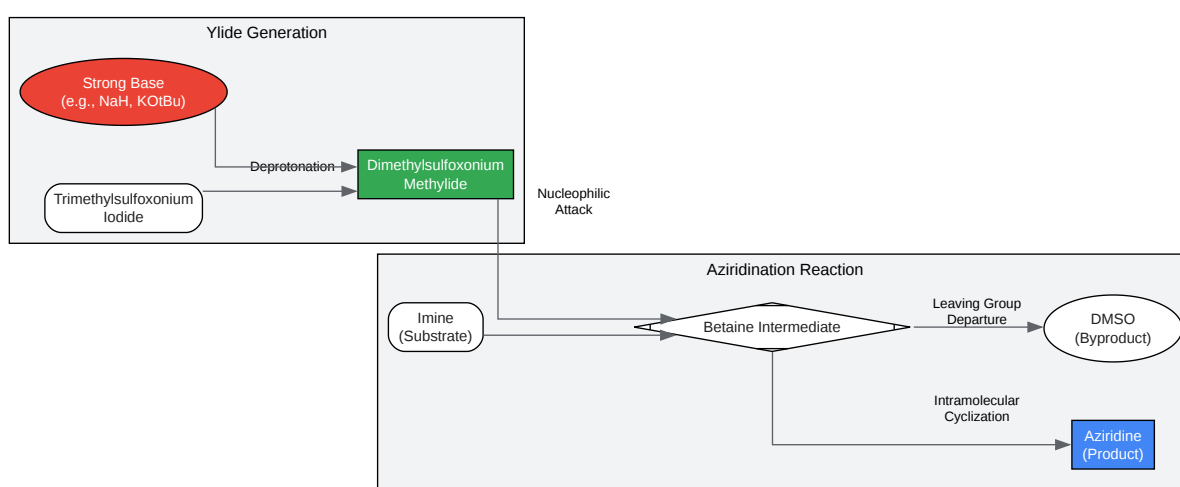
Introduction

Aziridines are valuable three-membered heterocyclic building blocks in organic synthesis, serving as precursors to a wide array of nitrogen-containing molecules, including amino acids, alkaloids, and pharmaceuticals. The Corey-Chaykovsky reaction, utilizing sulfur ylides, provides a powerful and stereoselective method for the synthesis of aziridines from imines. This document outlines the protocol for the aziridination of imines using **dimethylsulfoxonium methylide**, a key reagent in this transformation. The reaction proceeds via the nucleophilic attack of the ylide on the imine carbon, followed by an intramolecular cyclization to furnish the corresponding aziridine.

Reaction Principle and Signaling Pathway

The aziridination of an imine with **dimethylsulfoxonium methylide** follows a well-established reaction pathway. The process is initiated by the deprotonation of a trimethylsulfoxonium salt to

generate the highly reactive **dimethylsulfoxonium methylide**. This ylide then acts as a nucleophile, attacking the electrophilic carbon of the imine. The resulting intermediate subsequently undergoes an intramolecular S_N2 reaction, leading to the formation of the three-membered aziridine ring and the liberation of dimethyl sulfoxide (DMSO) as a byproduct.[1]



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Caption: Reaction mechanism for the aziridination of imines.

Experimental Protocols

A critical aspect of this protocol is the in situ generation of **dimethylsulfoxonium methylide**, as the reagent is not typically isolated due to its limited stability.[2]

Protocol 1: Generation of Dimethylsulfoxonium Methylide

This procedure describes the preparation of the ylide from trimethylsulfoxonium iodide.

Materials:

- Trimethylsulfoxonium iodide
- Sodium hydride (NaH), 60% dispersion in mineral oil, or Potassium tert-butoxide (KOt-Bu)
- Anhydrous Dimethyl Sulfoxide (DMSO) or Anhydrous Tetrahydrofuran (THF)
- Nitrogen or Argon gas supply
- Schlenk line or equivalent inert atmosphere setup
- Magnetic stirrer and stir bar
- Round-bottom flask

Procedure:

- Preparation of the Reaction Vessel: A dry, three-necked round-bottom flask equipped with a magnetic stir bar, a nitrogen/argon inlet, and a rubber septum is assembled. The flask is thoroughly flame-dried under a stream of inert gas and allowed to cool to room temperature.
- Dispensing the Base:
 - Using Sodium Hydride: If using sodium hydride, the required amount of the 60% oil dispersion is weighed and transferred to the flask. The mineral oil is removed by washing the NaH powder with anhydrous hexanes or petroleum ether under an inert atmosphere, followed by careful decantation of the solvent.[3]
 - Using Potassium tert-Butoxide: If using potassium tert-butoxide, the required amount is quickly weighed and transferred to the reaction flask under a positive pressure of inert gas to minimize exposure to air and moisture.[4]

- Addition of Solvent and Sulfonium Salt: Anhydrous DMSO or THF is added to the flask via a syringe. The suspension is stirred to ensure good mixing. Trimethylsulfoxonium iodide is then added to the stirred suspension in one portion.[3][4]
- Ylide Formation: The reaction mixture is stirred at room temperature. The formation of the ylide is typically indicated by the evolution of hydrogen gas (if using NaH) and the formation of a milky white or yellowish suspension. The reaction is generally allowed to proceed for 1-2 hours to ensure complete formation of the ylide.[4] The resulting solution/suspension of **dimethylsulfoxonium methylide** is then ready for use in the subsequent aziridination reaction.

Protocol 2: Aziridination of an Imine

This protocol details the reaction of the pre-formed **dimethylsulfoxonium methylide** with an imine substrate.

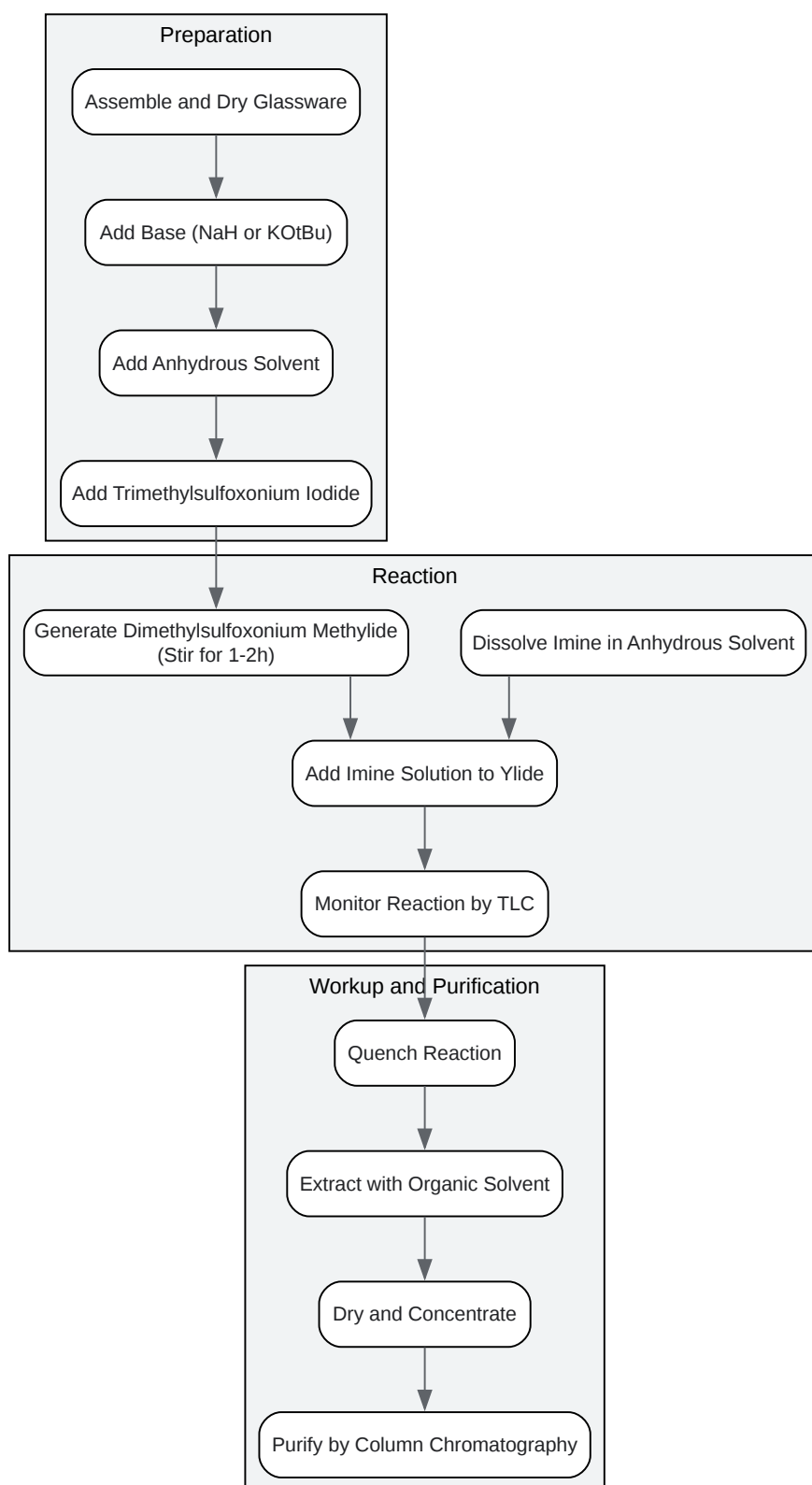
Materials:

- Solution of **dimethylsulfoxonium methylide** (from Protocol 1)
- Imine substrate
- Anhydrous solvent (matching the solvent used for ylide generation, e.g., DMSO or THF)
- Quenching solution (e.g., saturated aqueous ammonium chloride or water)
- Organic solvent for extraction (e.g., diethyl ether, ethyl acetate)
- Drying agent (e.g., anhydrous sodium sulfate, magnesium sulfate)
- Rotary evaporator
- Chromatography supplies for purification

Procedure:

- Preparation of the Imine Solution: The imine substrate is dissolved in a minimal amount of the anhydrous solvent in a separate dry flask under an inert atmosphere.

- Addition of the Imine: The solution of the imine is slowly added dropwise to the stirred solution of **dimethylsulfoxonium methylide** at room temperature or a pre-determined reaction temperature (e.g., 0 °C to room temperature).
- Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) or another suitable analytical technique until the starting imine is consumed. Reaction times can vary from a few hours to overnight depending on the substrate.
- Workup:
 - Upon completion, the reaction is carefully quenched by the slow addition of saturated aqueous ammonium chloride solution or water at 0 °C.
 - The aqueous layer is extracted multiple times with an appropriate organic solvent (e.g., diethyl ether or ethyl acetate).
 - The combined organic extracts are washed with brine, dried over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is removed under reduced pressure using a rotary evaporator.
- Purification: The crude product is purified by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate) to afford the pure aziridine.



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Caption: General experimental workflow for aziridination.

Data Presentation

The following table summarizes the yields and diastereomeric excess for the aziridination of a variety of tert-butylsulfinyl imines with dimethylsulfonium methylide.

| Entry | Imine Substrate (Ar) | Product Yield (%) | Diastereomeric Excess (%) |
|-------|----------------------|-------------------|---------------------------|
| 1 | Phenyl | 84 | 95 |
| 2 | 4-Methoxyphenyl | 82 | 94 |
| 3 | 4-Chlorophenyl | 83 | 92 |
| 4 | 2-Thienyl | 75 | 88 |
| 5 | 2-Naphthyl | 81 | 93 |
| 6 | Cyclohexyl | 63 | 77 |
| 7 | Isopropyl | 68 | 85 |

Data adapted from a study on the Corey-Chaykovsky reaction of chiral sulfinyl imines.[5] The reaction of dimethylsulfonium methylide with a range of aromatic, heterocyclic, and aliphatic tert-butylsulfinyl imines afforded aziridines in good yields and high diastereomeric excess.[5]

Conclusion

The protocol described provides a reliable method for the synthesis of aziridines from imines using **dimethylsulfoxonium methylide**. The reaction is generally high-yielding and, with chiral auxiliaries on the imine nitrogen, can proceed with a high degree of stereocontrol. This makes it a valuable tool for the synthesis of enantiomerically enriched aziridines, which are of significant interest in medicinal chemistry and drug development. Careful control of anhydrous conditions is crucial for the successful generation and reaction of the sulfur ylide.

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References

- [1. Johnson–Corey–Chaykovsky reaction - Wikipedia \[en.wikipedia.org\]](#)
- [2. Johnson-Corey-Chaykovsky_reaction \[chemeurope.com\]](#)
- [3. Organic Syntheses Procedure \[orgsyn.org\]](#)
- [4. Organic Syntheses Procedure \[orgsyn.org\]](#)
- [5. researchgate.net \[researchgate.net\]](#)
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